3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile
Description
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological and pharmacological activities. This particular compound features an indole core with a 2-aminoethyl group at the third position, a methyl group at the second position, and a carbonitrile group at the sixth position. The unique structure of this compound makes it an interesting subject for various scientific studies.
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-10(4-5-13)11-3-2-9(7-14)6-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNSWWUEEQKBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)C#N)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile typically involves the construction of the indole ring followed by the introduction of the substituents. One common method starts with the cyclization of ortho-substituted anilines. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For example, the Fischer indole synthesis is a well-known method that can be adapted to introduce various substituents on the indole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can significantly enhance the efficiency of the synthesis. Industrial methods may also involve the use of automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonitrile group to an amine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield primary amines.
Scientific Research Applications
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact mechanism depends on the specific biological context and the targets involved .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar indole structure with an aminoethyl group but lacks the methyl and carbonitrile substituents.
Serotonin: Another indole derivative with a hydroxyl group at the fifth position and an aminoethyl group at the third position.
Melatonin: Contains a methoxy group at the fifth position and an N-acetyl group at the third position.
Uniqueness
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the carbonitrile group, in particular, can influence its reactivity and interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
